molecular formula C7H13N B049918 4-Azaspiro[2.5]octane CAS No. 124269-04-1

4-Azaspiro[2.5]octane

Cat. No.: B049918
CAS No.: 124269-04-1
M. Wt: 111.18 g/mol
InChI Key: HVFHYYCWZWCTMW-UHFFFAOYSA-N
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Description

4-Azaspiro[2.5]octane is a heterocyclic compound characterized by a spiro-connected bicyclic structure. This compound features a nitrogen atom within a seven-membered ring fused to a three-membered ring. The unique spiro configuration imparts distinct chemical and physical properties, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azaspiro[2.5]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexanone with ammonia and sodium hypochlorite, leading to the formation of the desired spiro compound . This reaction is highly exothermic and requires precise control of temperature and reaction time to ensure safety and efficiency.

Industrial Production Methods: In industrial settings, the production of this compound can be achieved using continuous-flow synthesis techniques. This method involves the use of microreactors to control the reaction parameters more precisely, resulting in higher yields and improved safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 4-Azaspiro[2.5]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atom can be targeted by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amines or hydrocarbons.

    Substitution: Formation of substituted spiro compounds with various functional groups.

Scientific Research Applications

4-Azaspiro[2.5]octane has found applications in several scientific domains:

Mechanism of Action

The mechanism of action of 4-Azaspiro[2.5]octane involves its interaction with specific molecular targets. The nitrogen atom in the spiro structure can act as a nucleophile, participating in various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Azaspiro[2.5]octane is unique due to its specific ring structure and the presence of a nitrogen atom within the spiro system. This configuration imparts distinct reactivity and stability, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-azaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-6-8-7(3-1)4-5-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFHYYCWZWCTMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2(C1)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60608349
Record name 4-Azaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60608349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124269-04-1
Record name 4-Azaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60608349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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